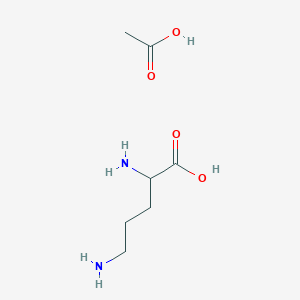
Acetic acid;2,5-diaminopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,5-diaminopentanoic acid, also known as L-ornithine acetate, is a compound formed by the combination of acetic acid and 2,5-diaminopentanoic acid. This compound is a non-proteinogenic amino acid primarily involved in the urea cycle, which helps in the removal of excess nitrogen from the body. It is known for its nephroprotective properties and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,5-diaminopentanoic acid typically involves the reaction of ornithine with acetic acid. One common method is to mix acetic acid with ornithine in a suitable solvent and allow the reaction to proceed at room temperature. The product is then isolated through crystallization or filtration .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as azeotropic distillation and vacuum distillation to purify the intermediate compounds before obtaining the final product .
化学反応の分析
Types of Reactions
Acetic acid;2,5-diaminopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ornithine, such as N-acyl ornithine and N-alkyl ornithine, depending on the specific reagents and conditions used .
科学的研究の応用
Acetic acid;2,5-diaminopentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It plays a crucial role in the urea cycle, helping to detoxify ammonia in the body.
Medicine: It is used in the treatment of hyperammonemia and hepatic encephalopathy
Industry: It is used in the production of polyamines, which are important for cell growth and differentiation.
作用機序
The mechanism of action of acetic acid;2,5-diaminopentanoic acid involves its role in the urea cycle. It helps in the conversion of ammonia to urea, which is then excreted from the body. This process involves several enzymes and intermediates, including carbamoyl phosphate and citrulline. The compound also activates calcium-sensing receptors and transient receptor potential channels, which play a role in calcium signaling and cellular protection .
類似化合物との比較
Similar Compounds
L-arginine: Another amino acid involved in the urea cycle, but with additional roles in nitric oxide production.
L-citrulline: An intermediate in the urea cycle that is converted to arginine.
L-lysine: An essential amino acid with a similar structure but different metabolic roles.
Uniqueness
Acetic acid;2,5-diaminopentanoic acid is unique due to its specific role in the urea cycle and its nephroprotective properties. Unlike other amino acids, it is not incorporated into proteins but plays a crucial role in nitrogen metabolism and detoxification .
特性
IUPAC Name |
acetic acid;2,5-diaminopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C2H4O2/c6-3-1-2-4(7)5(8)9;1-2(3)4/h4H,1-3,6-7H2,(H,8,9);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDTXJYYFZENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
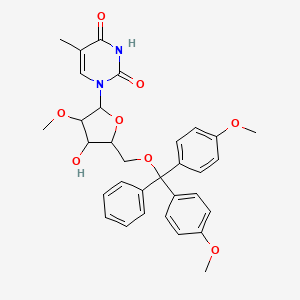
![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B13387398.png)
![2-[2-iodo-3-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B13387401.png)
![9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B13387414.png)
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B13387421.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)
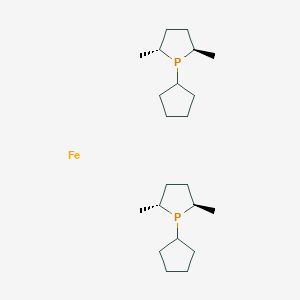

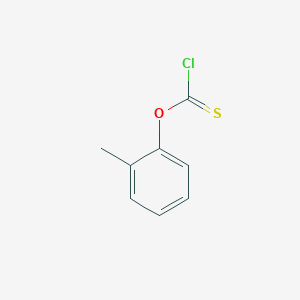
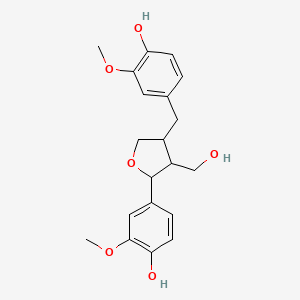
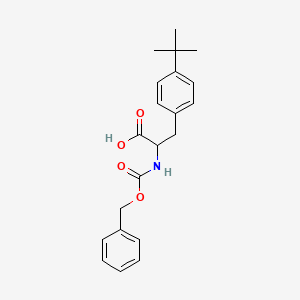
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
